Cas no 2097917-57-0 (2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one)

2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one
- F6550-6019
- 2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
- AKOS032467152
- 2-phenoxy-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone
- 2097917-57-0
-
- Inchi: 1S/C15H16N4O2/c20-15(11-21-13-5-2-1-3-6-13)19-9-12(10-19)17-14-7-4-8-16-18-14/h1-8,12H,9-11H2,(H,17,18)
- InChI Key: HTMFYRGVOTYUHL-UHFFFAOYSA-N
- SMILES: O=C(COC1C=CC=CC=1)N1CC(C1)NC1=CC=CN=N1
Computed Properties
- Exact Mass: 284.12732577g/mol
- Monoisotopic Mass: 284.12732577g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.4Ų
- XLogP3: 1.2
2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6550-6019-15mg |
2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
2097917-57-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6550-6019-100mg |
2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
2097917-57-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6550-6019-30mg |
2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
2097917-57-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6550-6019-75mg |
2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
2097917-57-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6550-6019-20μmol |
2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
2097917-57-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6550-6019-5mg |
2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
2097917-57-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6550-6019-4mg |
2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
2097917-57-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6550-6019-20mg |
2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
2097917-57-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6550-6019-1mg |
2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
2097917-57-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6550-6019-2μmol |
2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
2097917-57-0 | 2μmol |
$57.0 | 2023-09-08 |
2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one Related Literature
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
Additional information on 2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one
Introduction to 2-Phenoxy-1-{3-(Pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one (CAS No. 2097917-57-0)
2-Phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one, with the CAS number 2097917-57-0, is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to a class of azetidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of a pyridazine moiety and a phenoxy group, contribute to its intriguing pharmacological profile.
The synthesis of 2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one involves a multi-step process that combines advanced organic synthesis techniques and modern chemical methodologies. Recent studies have focused on optimizing the synthetic route to improve yield and purity, making it more feasible for large-scale production. One notable approach involves the use of palladium-catalyzed coupling reactions, which have proven to be highly efficient in constructing the complex azetidine framework.
In terms of its biological activity, 2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one has shown promising results in various preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in inflammatory pathways, making it a candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Additionally, preliminary data suggest that this compound may have anti-cancer properties, particularly in inhibiting the growth of certain types of cancer cells.
The mechanism of action of 2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one is currently under investigation. Studies have indicated that it may interact with multiple targets within the cell, including kinases and transcription factors. This multi-target approach could potentially enhance its therapeutic efficacy while minimizing side effects. Ongoing research is focused on elucidating the exact molecular targets and signaling pathways involved in its biological effects.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates like 2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one. While preclinical data are encouraging, further studies are needed to confirm its potential as a therapeutic agent. Phase I clinical trials are currently underway to assess the compound's pharmacokinetics, safety, and tolerability in human subjects. These trials will provide valuable insights into its dosing regimens and potential side effects.
The development of 2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one is part of a broader effort to discover new treatments for chronic diseases with high unmet medical needs. The compound's unique structure and promising biological activity make it an attractive candidate for further development. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies are crucial in advancing this compound through the drug discovery pipeline.
In conclusion, 2-phenoxy-1-{3-(pyridazin-3-y l)aminoazetidin - 1 - yl } ethan - 1 - one (CAS No . 20979 17 - 57 - 0) represents a significant advancement in the field of medicinal chemistry. Its potential as a therapeutic agent for inflammatory diseases and cancer is supported by robust preclinical data. Continued research and clinical trials will be essential in realizing its full therapeutic potential and bringing this promising compound closer to clinical use.
2097917-57-0 (2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one) Related Products
- 1361775-94-1(Methyl 2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine-4-carboxylate)
- 5167-14-6(9H-Purin-6-ol, 1-oxide)
- 1251639-44-7(N-[(2,5-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide)
- 1858179-02-8(7-isopropoxy-3-methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine)
- 92264-75-0(2,4-dioxohexahydropyrimidine-5-carboxylic acid)
- 1340373-84-3(4-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide)
- 1862960-37-9((3-Amino-2,2-difluoropropyl)(butyl)methylamine)
- 1000558-17-7(2-(2-Fluoropyrimidin-5-yl)acetonitrile)
- 1852863-76-3(2-Azetidinemethanamine, N-methyl-N-propyl-)
- 871125-78-9(4-((1-Naphthyloxy)methyl)phenylboronic Acid)



